Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate: is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by its ethyl ester group, amino group, and chloro substituent, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and subsequent amination . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro or chloro groups to amino or hydrogen groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Chemistry: In chemistry, Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- Ethyl 3-amino-1-methylpyrazole-4-carboxylate
- Ethyl 5-amino-1-methyl-4-pyrazolecarboxylate
Uniqueness: Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate is unique due to its chloro substituent, which imparts distinct reactivity and properties compared to other similar compounds. This chloro group allows for specific substitution reactions, making it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H12ClN3O2 |
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Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H12ClN3O2/c1-3-12-7(10)5(9)6(11-12)8(13)14-4-2/h3-4,10H2,1-2H3 |
InChI Key |
SEQFGFLFUSHJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)OCC)Cl)N |
Origin of Product |
United States |
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